![molecular formula C28H27N3O3 B2574783 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-60-5](/img/structure/B2574783.png)
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has a complex structure and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth. It has also been suggested that this compound may reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have potential as a diagnostic agent for Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its potential use as a diagnostic agent for Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex structure, which may make it difficult to synthesize and study, as well as the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline. One direction is to further study its potential anticancer properties and explore its use in combination with other anticancer drugs. Another direction is to investigate its potential as a diagnostic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanisms of action and to optimize its synthesis for use in lab experiments.
Synthesis Methods
The synthesis of 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has been reported using different methods. One of the methods involves the reaction of 2-aminobenzonitrile with 4-methoxybenzaldehyde, followed by the reaction of the resulting product with ethyl 4-bromobutyrate and 4-ethoxyphenylboronic acid. The final product is obtained by cyclization of the intermediate product using sodium ethoxide.
Scientific Research Applications
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic agent for Alzheimer's disease.
properties
IUPAC Name |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-33-22-12-8-20(9-13-22)27-25-18-31(17-19-6-10-21(32-3)11-7-19)26-15-14-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFUDKWZMGRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OCC)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
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